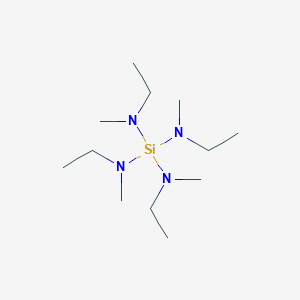

Tetrakis(ethylmethylamino)silane

Overview

Description

Tetrakis(ethylmethylamino)silane, also known as TEMAS, is an organometallic compound with the chemical formula C12H32N4Si. It is a colorless liquid that is sensitive to water and air. TEMAS is used in applications requiring non-aqueous solubility, such as recent solar energy and water treatment applications .

Synthesis Analysis

TEMAS can be synthesized via conventional Sonogashira–Hagihara coupling reactions using tetraethynyl monomers such as tetrakis(4-ethynylphenyl)methane and tetrakis(4-ethynylphenyl)silane .Molecular Structure Analysis

The molecular formula of TEMAS is C12H32N4Si, with an average mass of 260.495 Da. It consists of four ethylmethylamino groups attached to a silicon atom. The compound is a colorless liquid with a boiling point of approximately 40°C and a density of 0.89 g/mL at 25°C .Chemical Reactions Analysis

TEMAS serves as a precursor for atomic layer deposition (ALD) of hafnium oxide (HfO2) thin films. Its low boiling point and reactivity with water and ozone make it ideal for ALD processes. Adsorption of TEMAS is self-limiting on various substrates, including glass, indium-tin oxide (ITO), and Si (100) .Scientific Research Applications

1. Synthesis of Carboxamides

Tetrakis(pyridin-2-yloxy)silane and Tetrakis(2-methylimidazol-l-yl)silane, related to Tetrakis(ethylmethylamino)silane, are effectively used as mild dehydrating reagents in the synthesis of carboxamides. These reagents facilitate the formation of carboxamides from corresponding carboxylic acids and amines without the need for basic promoters (Tozawa, Yamane, & Mukaiyama, 2005); (Mukaiyama, Tozawa, & Yamane, 2006).

2. Development of Mesoscopically Organized Silica Monoliths

Glycol-modified silanes, including this compound, are used in the synthesis of silica monoliths with unique hierarchical structures. These monoliths exhibit a bimodal pore size distribution and high surface areas, which are crucial in various applications like catalysis and filtration (Brandhuber et al., 2005).

3. Chemical Vapor Deposition of Silica Nanowires

In the field of nanotechnology, this compound is utilized in the chemical vapor deposition process to synthesize silica nanowires. These nanowires are studied for their unique properties, such as blue light emission and surface functionalization capabilities (Kim, Park, & Heo, 2009).

4. Synthesis and Characterization of Organosilicon Compounds

Tetrakis(dialkoxyboryl)silanes and other derivatives are synthesized for studying their chemical properties, which are crucial in understanding their reactivity and potential applications in various chemical processes (Wilcsek, Matteson, & Douglas, 1976).

5. Research in Organometallic Chemistry

The study of tetrakis(trimethylsilyl)silane and related compounds contributes to our understanding of organometallic chemistry, particularly in exploring the unique physical and chemical properties that arise from their molecular structures (Gilman & Smith, 1964).

Mechanism of Action

Target of Action

Tetrakis(ethylmethylamino)silane (TEMAS) is primarily used as a chemical intermediate . Its primary targets are the chemical reactions it participates in, often serving as a precursor or reactant in various chemical synthesis processes .

Mode of Action

The exact mode of action of TEMAS depends on the specific chemical reaction it is involved in. As a chemical intermediate, it interacts with other reactants under specific conditions to facilitate the formation of desired products .

Pharmacokinetics

It is primarily used in industrial or research settings rather than in biological systems .

Result of Action

The result of TEMAS’s action is the successful progression of the chemical reactions it is involved in, leading to the formation of the desired end products .

Action Environment

The action, efficacy, and stability of TEMAS can be influenced by various environmental factors. For instance, it is known to be moisture sensitive , meaning its stability and reactivity can be affected by the presence of water. Additionally, safety data suggests that it may release flammable gases when in contact with water . Therefore, it is typically handled and stored under inert gas and protected from moisture .

Safety and Hazards

Future Directions

Biochemical Analysis

Biochemical Properties

Tetrakis(ethylmethylamino)silane plays a significant role in biochemical reactions, particularly in the field of semiconductor fabrication. It is used as a precursor for atomic layer deposition (ALD) of thin films, such as hafnium oxide (HfO₂), due to its low boiling point and reactivity with water and ozone . In biochemical contexts, this compound interacts with various enzymes and proteins, facilitating the formation of stable thin films on substrates. These interactions are crucial for the deposition process, ensuring uniform and high-quality film formation .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are primarily observed in its application in semiconductor fabrication. It influences cell function by interacting with cell signaling pathways and gene expression mechanisms. The compound’s reactivity with water and ozone leads to the formation of thin films that can affect cellular metabolism and other cellular processes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It acts as a precursor in the ALD process, where it undergoes chemical reactions to form thin films on substrates. These reactions involve the activation and inhibition of specific enzymes, leading to changes in gene expression and cellular function . The compound’s ability to form stable bonds with other molecules is essential for its role in thin film deposition .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time due to its stability and degradation properties. The compound is moisture-sensitive and reacts slowly with water, which can affect its long-term stability and efficacy in biochemical applications . Studies have shown that prolonged exposure to moisture can lead to the formation of dimethylamine, which may have additional effects on cellular function . Therefore, it is crucial to handle and store the compound under controlled conditions to maintain its stability and effectiveness .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may not exhibit significant toxic or adverse effects. At high doses, it can cause severe skin burns, eye damage, and respiratory tract irritation . These toxic effects highlight the importance of careful dosage control and monitoring in experimental settings to avoid potential harm to animal models .

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to its role as a precursor in thin film deposition. The compound interacts with enzymes and cofactors that facilitate its conversion into stable thin films on substrates . These interactions can affect metabolic flux and metabolite levels, influencing the overall biochemical processes in which the compound is involved .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions determine the compound’s localization and accumulation in specific cellular compartments . The compound’s ability to form stable bonds with other molecules also affects its transport and distribution properties .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. These localization signals are crucial for the compound’s activity and function in biochemical processes .

Properties

IUPAC Name |

N-methyl-N-tris[ethyl(methyl)amino]silylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H32N4Si/c1-9-13(5)17(14(6)10-2,15(7)11-3)16(8)12-4/h9-12H2,1-8H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJBZMPMVOIEPQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C)[Si](N(C)CC)(N(C)CC)N(C)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H32N4Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80405170 | |

| Record name | TETRAKIS(ETHYLMETHYLAMINO)SILANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80405170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

477284-75-6 | |

| Record name | TETRAKIS(ETHYLMETHYLAMINO)SILANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80405170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrakis(ethylmethylamino)silane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

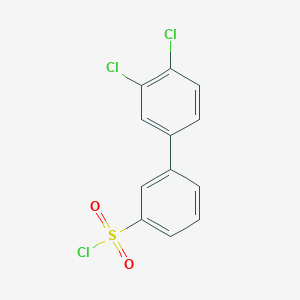

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![11-Oxo-10,11-dihydrodibenzo[B,F][1,4]thiazepine-8-carboxylic acid](/img/structure/B1598646.png)

![2-methoxy-N-[(3-methoxyphenyl)methyl]ethanamine](/img/structure/B1598649.png)

![Tris[4-(heptadecafluorooctyl)phenyl]phosphine](/img/structure/B1598650.png)